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Compound of Interest

Compound Name:
5-(Phenoxymethyl)-1H-pyrazole-4-

carboxylic acid

CAS No.: 91478-47-6

Cat. No.: B3166900

Get Quote

Before comparing predictive platforms, we must understand the physical causality governing

the ^13^C shifts of phenoxymethyl pyrazoles:

The Phenoxymethyl Effect: The methylene carbon (-CH2-) is directly bonded to a highly

electronegative oxygen atom. This inductive electron withdrawal heavily deshields the

carbon, pushing its resonance into the 65.0 – 71.0 ppm range[1][3].

Annular Tautomerism: In unsubstituted 1H-pyrazoles, rapid prototropic exchange between

the N1 and N2 atoms occurs in solution. This dynamic equilibrium averages the electron

density across the ring, causing the C3 and C5 signals to coalesce into a single broad peak

unless the sample is analyzed in the solid state (CP/MAS) or the temperature is significantly

lowered[2].

Experimental Control (Self-Validation): To create a reliable, self-validating baseline for this

software comparison, we must eliminate tautomeric averaging. Therefore, our model

compound is 1-methyl-5-(phenoxymethyl)-1H-pyrazole. Alkylation at N1 "freezes" the
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tautomerism, yielding sharp, distinct signals for C3, C4, and C5 in standard solution-state

NMR[1].

Experimental & Computational Methodologies
To ensure scientific integrity, the following step-by-step protocols were utilized to generate the

comparative data. Every protocol acts as a self-validating system, utilizing internal standards

and cross-verification.

A. Empirical NMR Acquisition (The Gold Standard)
Sample Preparation: Dissolve 25 mg of synthesized 1-methyl-5-(phenoxymethyl)-1H-

pyrazole in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is selected over

CDCl3 to ensure complete solubility of the polar pyrazole core and to stabilize any residual

hydrogen bonding.

Standardization: Add 0.05% v/v Tetramethylsilane (TMS) to the sample. TMS acts as an

internal reference, locking the baseline shift to exactly δ = 0.00 ppm, ensuring the system is

self-calibrating.

Acquisition: Record the spectrum on a Bruker Avance 400 MHz spectrometer operating at

100 MHz for ^13^C. Utilize a WALTZ-16 proton-decoupled pulse sequence to collapse

complex scalar couplings into sharp singlets. Set the relaxation delay (D1) to 2.0 seconds to

ensure the full relaxation of quaternary carbons (C3, C5, and C-ipso).

B. Computational Prediction Protocols
ChemDraw Professional (ChemNMR): Input the 2D structure. The software utilizes a

heuristic approach, relying on modified additivity rules and Hierarchical Orthogonal Space

Encoding (HOSE) codes matched against a static database.

Mnova NMRPredict (Mestrelab): Input the .mol file. Mnova employs an ensemble Machine

Learning (ML) approach, combining neural networks with a vast, dynamically updated

database of empirical shifts.

Gaussian 16 (GIAO-DFT):
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Step 1: Perform a molecular mechanics (MMFF94) conformational search to identify the

global energy minimum, focusing on the dihedral angle of the flexible ether linkage.

Step 2: Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-

311+G(d,p) level.

Step 3: Calculate the magnetic shielding tensors using the Gauge-Independent Atomic

Orbital (GIAO) method[4]. Apply the Polarizable Continuum Model (PCM) for DMSO to

account for solvent-induced deshielding. Convert absolute shielding values to ppm using

established linear scaling factors.

Platform Workflow Visualization
The following diagram illustrates the logical pipeline used to evaluate the predictive platforms

against our empirical baseline.
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Caption: Workflow for comparing predictive 13C NMR modeling platforms against empirical

high-field NMR data.
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The table below summarizes the ^13^C NMR shifts (in ppm) for the model compound,

comparing the empirical baseline against the outputs of the three predictive platforms.

Carbon
Position

Empirical
(Bruker 400
MHz)

ChemDraw
(ChemNMR)

Mnova
NMRPredict

Gaussian 16
(GIAO-DFT)

N-CH3 36.2 38.1 36.5 35.8

CH2-O

(Methylene)
68.4 72.5 68.9 67.8

C4 (Pyrazole) 105.1 108.3 104.8 106.2

C3 (Pyrazole) 138.5 135.0 138.1 139.6

C5 (Pyrazole) 141.2 135.0* 141.8 142.5

C-ortho

(Phenoxy)
114.5 115.2 114.6 115.8

C-para

(Phenoxy)
121.3 122.1 121.5 122.9

C-meta

(Phenoxy)
129.5 129.8 129.4 131.0

C-ipso (Phenoxy) 158.2 159.5 158.0 160.1

*Note: ChemDraw erroneously averaged the C3 and C5 shifts, a common artifact of heuristic

algorithms failing to recognize the N-alkylation lock.

Mechanistic Analysis & Platform Verdict
1. ChemDraw Professional (The Rapid Estimator)

Performance: High error margin (Δ > 3.0 ppm for critical carbons).

Causality: ChemDraw relies on 2D topological additivity rules. It failed to accurately predict

the highly deshielded nature of the CH2-O group (predicting 72.5 ppm vs the empirical 68.4

ppm). More concerningly, it averaged the C3 and C5 pyrazole carbons. Because its
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database is heavily weighted toward unsubstituted tautomeric pyrazoles, the heuristic

algorithm applied a generic averaging rule, ignoring the geometric reality of the N-methyl

lock.

Best For: Quick, rough estimations during benchwork; not suitable for publication-level

structural proof.

2. Gaussian 16 GIAO-DFT (The Ab Initio Gold Standard)

Performance: Excellent structural fidelity, but consistent slight downfield overestimation (Δ ~

1.0 - 2.0 ppm).

Causality: Gaussian calculates the exact quantum mechanical shielding tensors based on

3D geometry[4]. It perfectly captured the distinct electronic environments of C3 and C5. The

slight downfield drift is a known artifact of DFT calculations; even with the PCM solvent

model, explicit hydrogen bonding interactions with DMSO molecules are not fully captured,

leading to minor deviations in highly polarizable aromatic rings.

Best For: Completely novel scaffolds or unusual stereoisomers where no empirical database

exists.

3. Mnova NMRPredict (The Optimal Hybrid)

Performance: Highest accuracy (Δ < 0.5 ppm for almost all carbons).

Causality: Mnova’s ensemble ML approach bridges the gap between heuristics and quantum

mechanics. By cross-referencing its deep neural network against actual literature databases

containing phenoxymethyl pyrazoles[3], it accurately predicted the CH2-O shift (68.9 ppm)

and correctly differentiated the C3/C5 carbons without the computational overhead of DFT.

Best For: Routine drug discovery workflows, rapid regioisomer differentiation, and high-

throughput analytical validation.

Conclusion
For researchers working with complex heterocycles like phenoxymethyl-substituted pyrazoles,

relying solely on basic heuristic predictors like ChemDraw can lead to misassignments due to
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tautomeric blind spots. While Gaussian 16 provides rigorous ab initio validation, Mnova

NMRPredict offers the best balance of speed and empirical accuracy, making it the superior

product for daily pharmaceutical development workflows.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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